Bienvenue dans la boutique en ligne BenchChem!

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Pharmaceutical Analysis Impurity Profiling LC-MS Identification

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS 1364322-42-8) is a nitrocatechol-derivative propyl ester, recognized as Entacapone EP Impurity I under the European Pharmacopoeia monograph for entacapone. This compound is a process-related impurity generated during the synthesis of the catechol-O-methyltransferase (COMT) inhibitor entacapone, specifically characterized by its propyl ester functional group on the cyanoacrylate backbone.

Molecular Formula C13H12N2O6
Molecular Weight 292.25
CAS No. 1364322-42-8
Cat. No. B601206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
CAS1364322-42-8
SynonymsPropyl (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Molecular FormulaC13H12N2O6
Molecular Weight292.25
Structural Identifiers
SMILESCCCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
InChIInChI=1S/C13H12N2O6/c1-2-3-21-13(18)9(7-14)4-8-5-10(15(19)20)12(17)11(16)6-8/h4-6,16-17H,2-3H2,1H3/b9-4+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (Entacapone EP Impurity I): Structural Identity and Pharmacopoeial Role


Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS 1364322-42-8) is a nitrocatechol-derivative propyl ester, recognized as Entacapone EP Impurity I under the European Pharmacopoeia monograph for entacapone. This compound is a process-related impurity generated during the synthesis of the catechol-O-methyltransferase (COMT) inhibitor entacapone, specifically characterized by its propyl ester functional group on the cyanoacrylate backbone [1]. It is primarily employed as a pharmacopoeial reference standard for impurity profiling, method validation, and quality control in pharmaceutical manufacturing of entacapone active pharmaceutical ingredient (API) [2].

Why Entacapone EP Impurity I Cannot Be Replaced by Other Entacapone-Related Compounds


Entacapone EP Impurity I is a distinct, monitorable impurity specified by regulatory guidelines for the quality control of entacapone. Generic substitution with closely related analogs, such as Entacapone Impurity F (the free carboxylic acid, CAS 160391-70-8) or Entacapone Impurity B (the ethyl ester, CAS 1215039-66-9), is not permissible because these compounds possess different molecular masses, chromatographic retention times, and structural moieties [1]. Crucially, the European Pharmacopoeia (EP) monograph lists Impurity I as a specific, controlled component, whereas the United States Pharmacopeia (USP) does not, making its procurement essential for EP-compliant regulatory filings (e.g., ANDAs) and market access in EP jurisdictions [2].

Quantitative Differential Evidence: Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate vs. Key Comparators


Molecular Weight Distinction for Unequivocal LC-MS Identification

The propyl ester side chain of Entacapone EP Impurity I results in a molecular weight of 292.24 g/mol , a significant increase over the carboxylic acid impurity (Impurity F, MW 250.17 g/mol) and a measurable difference from the ethyl ester impurity (Impurity B, MW 278.22 g/mol) . This 42.07 g/mol difference from Impurity F and 14.02 g/mol difference from Impurity B allows for straightforward, unambiguous mass-based confirmation in LC-MS assays, which is critical for differentiating co-eluting impurities during method validation.

Pharmaceutical Analysis Impurity Profiling LC-MS Identification

Pharmacopoeial Exclusivity: A Key Market Access Enabler for EP-regulated Products

A direct comparison of major pharmacopoeial monographs reveals that Entacapone EP Impurity I is an officially designated impurity in the European Pharmacopoeia, whereas it is notably absent from the USP impurity table for entacapone, which only lists related Compound A (Z-isomer) [1]. The BP/EP monograph further specifies a run time of 2.5 times the entacapone retention time, within which all EP impurities, including I, must be resolved [2].

Regulatory Compliance Quality Control Drug Master File

HPLC Purity Benchmarking: Validated at 97% for Reliable Method Validation

Commercially available EP Impurity I as a reference standard is characterized with a specified HPLC purity of 97% . This high purity, combined with the product's provision of comprehensive characterization data compliant with regulatory guidelines [1], provides a quantified baseline for its use as a system suitability standard and for accurate calibration in quantitative impurity assays.

Analytical Method Validation HPLC Assay Reference Standard Quality

Primary Application Scenarios for Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (Entacapone EP Impurity I)


Quantitative Impurity Profiling in EP-Compliant Entacapone API Batches

Pharmaceutical quality control laboratories utilize this compound as the primary reference standard for identifying and quantifying Entacapone EP Impurity I in drug substance batches. The explicit listing of Impurity I in the EP monograph [1] and its absence from the USP mandate this specific analytical standard, making it an indispensable procurement for any batch release testing targeting European or other EP-aligned markets.

Development and Validation of Stability-Indicating HPLC Methods for ANDA Filing

During the development of Abbreviated New Drug Applications (ANDAs) for generic entacapone, scientists must demonstrate that the analytical method can separate and detect all EP-specified related substances. The 97% pure reference standard of EP Impurity I is used to establish system suitability, determine the limit of quantitation/detection for this specific impurity, and validate the method's specificity, as confirmed by the receipt of detailed characterization data including HPLC and MS spectra [2].

LC-MS Confirmation and Monitoring of Process-Related Impurities

In synthetic route optimization and process scale-up, the unique molecular mass of 292.24 g/mol for EP Impurity I serves as a critical marker in LC-MS monitoring. This mass is distinctly higher than that of the commonly monitored Impurity F (250.17 g/mol) and Impurity B (278.22 g/mol), enabling process chemists to unambiguously track the formation of this specific propyl ester byproduct in real-time reaction monitoring.

Quote Request

Request a Quote for Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.